molecular formula C21H26N6O B12244792 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine

Cat. No.: B12244792
M. Wt: 378.5 g/mol
InChI Key: TZJFPMGLDWJMHG-UHFFFAOYSA-N
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Description

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various kinases, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the imidazo[1,2-b]pyridazine derivative with 4,6-dimethylpyrimidine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain kinases. This makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

2-cyclopropyl-6-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C21H26N6O/c1-14-11-15(2)23-21(22-14)26-9-7-16(8-10-26)13-28-20-6-5-19-24-18(17-3-4-17)12-27(19)25-20/h5-6,11-12,16-17H,3-4,7-10,13H2,1-2H3

InChI Key

TZJFPMGLDWJMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5)C

Origin of Product

United States

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